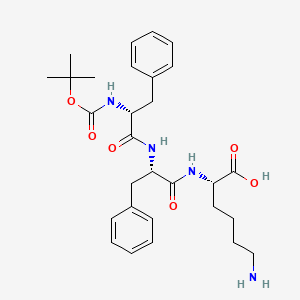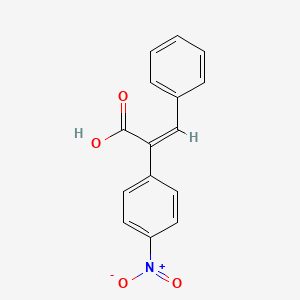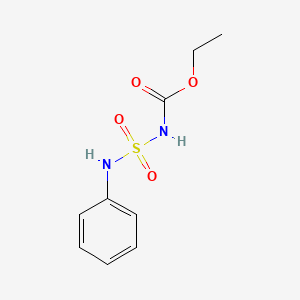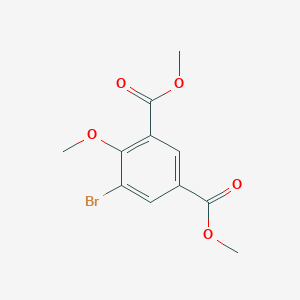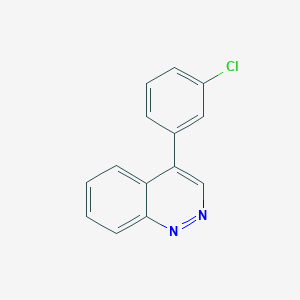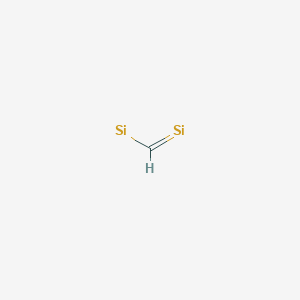
Disila carbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disila carbene is a unique compound characterized by the presence of a divalent carbon atom bonded to two silicon atoms. This compound belongs to the broader class of carbenes, which are neutral species with a divalent carbon atom possessing six valence electrons. This compound is of particular interest due to its distinctive electronic properties and reactivity, which differ significantly from those of traditional carbon-based carbenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disila carbene typically involves the reaction of disilyl precursors with strong bases. One common method is the deprotonation of disilyl methane using a strong base such as potassium tert-butoxide. This reaction is usually carried out under inert atmosphere conditions to prevent the highly reactive carbene from reacting with atmospheric oxygen or moisture.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Disila carbene undergoes a variety of chemical reactions, including:
Oxidation: Reacts with oxygen to form disila ketones.
Reduction: Can be reduced to form disilyl methanes.
Substitution: Participates in substitution reactions with halogens to form disilyl halides.
Common Reagents and Conditions:
Oxidation: Typically involves the use of molecular oxygen or ozone under controlled conditions.
Reduction: Often employs reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions are carried out using halogen sources like chlorine or bromine.
Major Products Formed:
Oxidation: Disila ketones.
Reduction: Disilyl methanes.
Substitution: Disilyl halides.
Applications De Recherche Scientifique
Disila carbene has found applications in various fields of scientific research:
Chemistry: Used as a reactive intermediate in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Medicine: Explored for its potential in drug design, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
Disila carbene can be compared to other similar compounds, such as:
Digermyl carbene: Contains germanium atoms instead of silicon.
Disila benzene: A benzene analogue with silicon atoms replacing carbon atoms in the ring structure.
Uniqueness: this compound is unique due to its ability to form stable complexes with transition metals, which is not commonly observed with other carbenes. This property makes it particularly valuable in catalysis and organometallic chemistry.
Comparaison Avec Des Composés Similaires
- Digermyl carbene
- Disila benzene
- N-heterocyclic carbenes (NHCs)
Propriétés
Formule moléculaire |
CHSi2 |
|---|---|
Poids moléculaire |
69.19 g/mol |
InChI |
InChI=1S/CHSi2/c2-1-3/h1H |
Clé InChI |
XDAXUMLTOIRABF-UHFFFAOYSA-N |
SMILES canonique |
C(=[Si])[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


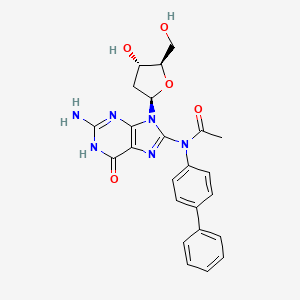
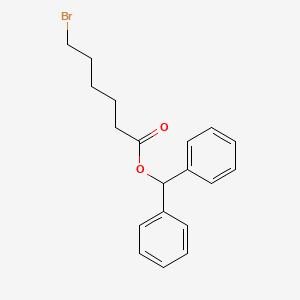
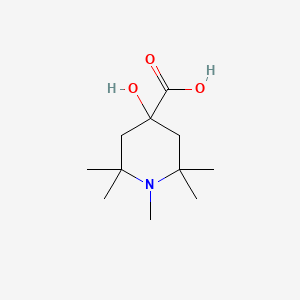
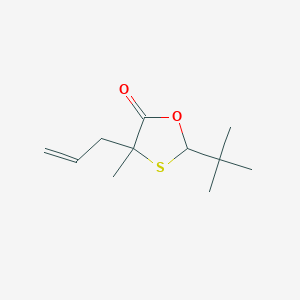
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
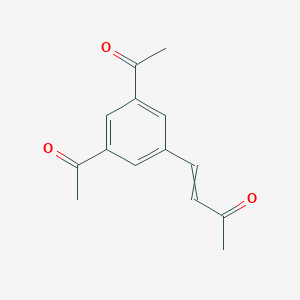
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
